molecular formula C15H11BrN2OS B2603419 (Z)-N-(2-bromophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide CAS No. 1223868-29-8

(Z)-N-(2-bromophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide

Cat. No.: B2603419
CAS No.: 1223868-29-8
M. Wt: 347.23
InChI Key: GOSNLCYEZPDOBG-UHFFFAOYSA-N
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Description

(Z)-N-(2-bromophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide, also known as BPTP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPTP belongs to the class of enamide compounds, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Antipathogenic Activity

One of the key scientific applications of compounds similar to (Z)-N-(2-bromophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide is in the synthesis of acylthioureas and related derivatives. These compounds, including those with a 2-bromophenyl substituent, have been shown to possess significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. The presence of halogen atoms like bromine or fluorine on the N-phenyl substituent enhances their antibiofilm properties, suggesting potential applications in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Enamide Cyclization and Skeleton Construction

Another research area involves the cyclization of enamides. Studies have shown that compounds like 2-(2-bromophenyl)-N-ethenylacetamide can undergo Bu3SnH-mediated radical cyclizations, leading to the formation of specific structures like 3-benzazepines. This process plays a crucial role in the construction of complex molecular skeletons, such as the cephalotaxine skeleton, indicating its importance in synthetic organic chemistry (Taniguchi et al., 2005).

Structural and Biological Studies

Compounds structurally similar to this compound have been the subject of intense structural and biological studies. For instance, analogs of A77 1726, an active metabolite of the immunosuppressive drug leflunomide, have been synthesized and analyzed. These compounds, including those with 4-bromo-phenyl and other halogenated phenyl groups, exhibit potential for binding to the shallow ATP-binding pocket of the epidermal growth factor receptor (EGFR), suggesting their relevance in drug development (Ghosh, Zheng, & Uckun, 1999).

Properties

IUPAC Name

(Z)-N-(2-bromophenyl)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS/c1-10-6-7-12(20-10)8-11(9-17)15(19)18-14-5-3-2-4-13(14)16/h2-8H,1H3,(H,18,19)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSNLCYEZPDOBG-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C(C#N)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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